

# A Comparative Analysis of Zidebactam and Relebactam Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the mechanisms and in-vitro efficacy of two novel  $\beta$ -lactamase inhibitor combinations in combating the formidable pathogen, Pseudomonas aeruginosa.

In the ongoing battle against antibiotic resistance, the development of novel β-lactam/β-lactamase inhibitor combinations has been a critical strategy. This guide provides a comparative analysis of two such combinations: Cefepime/**Zidebactam** (WCK 5222) and Imipenem/Relebactam, focusing on their activity against the opportunistic pathogen Pseudomonas aeruginosa. This organism is a leading cause of healthcare-associated infections and is notorious for its intrinsic and acquired resistance mechanisms.[1][2]

### **Mechanisms of Action: A Tale of Two Strategies**

**Zidebactam** and Relebactam employ distinct yet effective strategies to counteract  $\beta$ -lactam resistance in P. aeruginosa.

**Zidebactam**, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold, exhibits a novel dual mechanism of action.[1][3] It functions as a "β-lactam enhancer."[1][4] Firstly, it has a high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including P. aeruginosa.[1][3][4] This binding is crucial for the bactericidal activity of the combination. Secondly, **Zidebactam** provides β-lactamase inhibition against Ambler class A and C enzymes.[1][5] When combined with cefepime, which primarily targets PBP3, the concomitant inhibition of PBP2 and PBP3 leads to a potent bactericidal effect, causing rapid cell lysis.[3][4]



Relebactam is also a diazabicyclooctane (DBO) but functions as a more conventional  $\beta$ -lactamase inhibitor.[3][6] Its primary role is to inhibit Ambler class A and C  $\beta$ -lactamases, including the chromosomal AmpC  $\beta$ -lactamase that is a key resistance mechanism in P. aeruginosa.[6][7][8] By inactivating these enzymes, Relebactam restores the activity of its partner  $\beta$ -lactam, imipenem.[6][8] Relebactam itself does not possess intrinsic antibacterial activity against P. aeruginosa.[7][8][9]



Click to download full resolution via product page

Fig. 1: Mechanisms of Action of Zidebactam and Relebactam.

## In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of Cefepime/**Zidebactam** and Imipenem/Relebactam has been evaluated in numerous studies against a wide range of P. aeruginosa isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRP) strains. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.



Table 1: Comparative In Vitro Activity (MIC50/MIC90 in

mg/L) against P. aeruginosa

| Study / Isolate Set                                                     | Cefepime/Zidebact<br>am (FEP/ZID) | Imipenem/Relebact<br>am (IMI/REL)       | Comparator:<br>Ceftazidime/Avibac<br>tam (CZA) |
|-------------------------------------------------------------------------|-----------------------------------|-----------------------------------------|------------------------------------------------|
| China Antimicrobial Surveillance Network (CHINET) 2018 (n=657)[10]      | 2/8                               | -                                       | 4/16                                           |
| Pneumonia isolates,<br>US Hospitals 2018[11]                            | 2/8                               | -                                       | -                                              |
| Imipenem-non-<br>susceptible P.<br>aeruginosa, Taiwan<br>(n=81)[12][13] | -                                 | Increased<br>susceptibility by<br>85.2% | Increased<br>susceptibility by<br>38.3%        |
| Carbapenem-<br>Resistant P.<br>aeruginosa (n=30)[2]<br>[14]             | MIC range: 2-32                   | -                                       | -                                              |
| P. aeruginosa with<br>AmpC overexpression<br>(n=21)[5]                  | 4/8                               | -                                       | -                                              |
| P. aeruginosa with<br>MBLs (VIM, IMP)<br>(n=12)[5]                      | 4/8                               | -                                       | -                                              |
| MDR P. aeruginosa<br>challenge panel<br>(n=108)[15]                     | 16 (MIC90)                        | >128 (MIC90)                            | >128 (MIC90)                                   |

Note: Data is compiled from multiple sources and testing conditions may vary. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.



The data consistently demonstrates the potent activity of Cefepime/**Zidebactam** against a broad spectrum of P. aeruginosa isolates. Notably, it retains significant activity against strains resistant to other novel β-lactam/β-lactamase inhibitor combinations, including those producing metallo-β-lactamases (MBLs).[5][15] For instance, in a study against a challenging panel of 108 MDR P. aeruginosa isolates, the MIC90 for Cefepime/**Zidebactam** was 16 mg/L, whereas for Imipenem/Relebactam and Ceftazidime/Avibactam it was >128 mg/L.[15]

Relebactam significantly enhances the activity of imipenem. The addition of relebactam has been shown to restore imipenem susceptibility in a large percentage of imipenem-non-susceptible isolates.[6][12][13] For example, in a global surveillance study, relebactam restored imipenem susceptibility in 64.1% of imipenem-nonsusceptible P. aeruginosa isolates.[6] It can reduce the imipenem modal MIC by as much as 8-fold.[7][16] However, its efficacy is limited against isolates producing metallo- $\beta$ -lactamases (Class B) and some Class D carbapenemases.[7]

## **Experimental Protocols**

The data presented is primarily derived from in vitro susceptibility testing. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

#### **Broth Microdilution MIC Testing Protocol**

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

- Isolate Preparation: A pure culture of the P. aeruginosa isolate is grown on an appropriate
  agar medium. A suspension of the bacteria is then prepared in a saline or broth solution and
  its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to
  approximately 1-2 x 108 CFU/mL.
- Antibiotic Dilution: Serial twofold dilutions of the antibiotics (e.g., Cefepime/Zidebactam,
  Imipenem/Relebactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the
  wells of a microtiter plate. For inhibitor combinations, the inhibitor (Zidebactam or
  Relebactam) is often used at a fixed concentration or in a fixed ratio with the β-lactam.[13]







- Inoculation: The standardized bacterial suspension is further diluted and added to each well
  of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 105
  CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Quality Control: Reference strains with known MIC values (e.g., P. aeruginosa ATCC 27853)
   are tested concurrently to ensure the accuracy and reproducibility of the results.[13]

This entire process is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]





Click to download full resolution via product page

Fig. 2: Generalized workflow for MIC determination.

#### Conclusion

Both Cefepime/**Zidebactam** and Imipenem/Relebactam represent significant advancements in the treatment of infections caused by P. aeruginosa.

 Relebactam effectively restores the utility of imipenem against many imipenem-resistant strains, primarily by inhibiting Class A and C β-lactamases.[2][6]



• **Zidebactam**'s unique dual-action mechanism—PBP2 binding and β-lactamase inhibition—provides Cefepime with a potent and broad spectrum of activity, even against some of the most challenging MDR phenotypes, including those producing MBLs.[3][5][15]

The choice between these agents will depend on local resistance patterns, the specific resistance mechanisms of the infecting organism, and the clinical context. The robust in vitro data for Cefepime/**Zidebactam**, particularly against highly resistant isolates, suggests it may be a valuable option for infections where other novel agents have failed.[15] Continued surveillance and clinical studies are essential to fully delineate the roles of these important new therapies in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. In vitro studies evaluating the activity of imipenem in combination with relebactam against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]



- 10. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcending the challenge of evolving resistance mechanisms in Pseudomonas aeruginosa through β-lactam-enhancer-mechanism-based cefepime/zidebactam PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Zidebactam and Relebactam Against Pseudomonas aeruginosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611936#comparative-analysis-of-zidebactam-and-relebactam-against-pseudomonas-aeruginosa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com